1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C12H19N3O/c1-9-7-11(10(2)16)8-14-12(9)15-5-3-13-4-6-15/h7-8,10,13,16H,3-6H2,1-2H3 |
InChI Key |
ZBBLRKGXIQRDBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCNCC2)C(C)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the compound can be dissected into two primary fragments:
-
Pyridine-Ethanol Backbone : A 3-pyridylethanol derivative with methyl and halogen substituents at positions 5 and 6.
-
Piperazine Nucleophile : The piperazine ring, which can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
The ethanol group is likely introduced through reduction of a ketone intermediate or hydroxylation of a vinyl precursor.
Synthetic Routes and Methodologies
Nucleophilic Aromatic Substitution (SNAr)
A common approach to introduce piperazine onto pyridine involves SNAr. This method requires electron-deficient pyridine derivatives, typically halogenated at the reactive position.
-
Halogenation : 5-Methyl-3-pyridinol is halogenated at position 6 using phosphorus oxychloride (POCl₃) to yield 6-chloro-5-methylnicotinoyl chloride.
-
Piperazine Introduction : The chloride intermediate reacts with piperazine in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours.
-
Ethanol Group Installation : The ketone at position 3 is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the ethanol derivative.
Key Data :
| Step | Reagent/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | POCl₃, 110°C, 6h | 85 | 92 |
| Piperazine coupling | Piperazine, DMF, 90°C, 18h | 78 | 89 |
| Reduction | NaBH₄, MeOH, 0°C, 2h | 90 | 95 |
Challenges :
Reductive Amination Pathway
An alternative route involves reductive amination to form the piperazine ring in situ.
Procedure :
-
Ketone Synthesis : 5-Methyl-3-pyridinecarboxaldehyde is condensed with a diamine (e.g., ethylenediamine) to form a Schiff base.
-
Cyclization : The Schiff base undergoes cyclization in the presence of a reducing agent (e.g., NaBH₃CN) to yield the piperazine ring.
-
Ethanol Group Introduction : The aldehyde at position 3 is reduced to ethanol using NaBH₄.
Advantages :
-
Avoids hazardous halogenation reagents.
-
Single-pot synthesis reduces purification steps.
Limitations :
Industrial-Scale Optimization
The patent WO2015063709A1 highlights critical considerations for scaling up piperazine-containing compounds:
Solvent Selection
Deprotection Strategies
-
tert-Butoxycarbonyl (Boc) groups are removed using trifluoroacetic acid (TFA) in dichloromethane, achieving >95% deprotection efficiency.
Crystallization Conditions
-
Glacial acetic acid is added to crude reaction mixtures to induce crystallization, enhancing purity to 98–99%.
Analytical Characterization
Spectroscopic Data
Stability Studies
-
The ethanol group undergoes slow oxidation to acetic acid under ambient conditions, necessitating storage under nitrogen at −20°C.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| SNAr | 78 | 89 | High | Moderate |
| Reductive Amination | 55 | 82 | Low | Low |
| Industrial (Patent) | 90 | 98 | High | High |
The patent-derived method offers superior yield and purity but requires specialized equipment for high-temperature reactions .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- Recent studies have shown that derivatives of piperazine compounds exhibit promising antimicrobial properties. For instance, the synthesis of novel piperazine derivatives has been linked to significant antibacterial and antifungal activities against strains like Staphylococcus aureus and Escherichia coli . The presence of the pyridine ring in 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol enhances its interaction with microbial targets, potentially leading to the development of new antibiotics.
-
Neuropharmacology :
- Compounds containing piperazine are often studied for their effects on the central nervous system. Research indicates that the 5-methyl substituent may influence the compound's affinity for neurotransmitter receptors, making it a candidate for further investigation in treating neurological disorders such as anxiety and depression . The ability to modulate serotonin and dopamine pathways could provide therapeutic benefits.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to specific receptors involved in neurotransmission and microbial resistance mechanisms. The computational analysis indicates favorable interactions that could lead to enhanced biological activity .
Case Study 1: Antibacterial Evaluation
In a study assessing the antibacterial properties of various piperazine derivatives, this compound was synthesized and tested against multiple bacterial strains. The results indicated that this compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound in antibiotic development .
Case Study 2: Neuroactive Compound Exploration
Another investigation focused on the neuropharmacological effects of piperazine derivatives, including this compound. Behavioral assays in animal models demonstrated anxiolytic effects, supporting its potential application in treating anxiety disorders. The study utilized both in vivo and in vitro methods to validate the compound's efficacy .
Mechanism of Action
The mechanism of action of 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with neurotransmitter receptors, such as dopamine and serotonin receptors, leading to potential antipsychotic effects . Additionally, the compound may inhibit certain enzymes, contributing to its antibacterial and antiviral activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol with structurally or functionally related compounds, highlighting key differences in substituents, biological activity, and physicochemical properties.
Key Observations:
Substituent Impact on Activity: The ethanol group in the target compound distinguishes it from analogs like m5 (ethanone) and 4b (bulky tosyl-indole), which exhibit higher receptor binding (pKi > 7.7) . Ethanol’s hydroxyl group may improve solubility but reduce affinity compared to lipophilic substituents. Piperazine positioning (e.g., 6-piperazinyl in pyridine vs. 4-phenylpiperazine in 4b) significantly affects receptor selectivity.
Functional Group Trade-offs: The methanamine analog (CAS 1355237-70-5) has a lower molecular weight (222.3 g/mol) and basic amine, favoring blood-brain barrier penetration compared to the target compound’s ethanol group . 4j (naphthalen-1-ylsulfonyl substituent) shows potent antagonism (IC50 = 32 nM), suggesting bulky aromatic groups enhance 5-HT6 binding .
Synthetic Pathways: The target compound’s synthesis may parallel methods for m5 and m6, where piperazine-ethanone intermediates react with pyridine derivatives under microwave or reflux conditions .
Research Findings and Limitations
- Structural Similarity: The target compound shares >95% similarity with pyridine-piperazine analogs like (5-Methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methanamine (CAS 1355237-70-5), differing only in the ethanol vs. methanamine group .
- Gaps in Data: Direct pharmacological data (e.g., IC50, pKi) for the target compound are absent in the provided evidence.
- SAR Insights: Piperazine rings coupled with pyridine/indole cores are critical for CNS targeting, but ethanol’s polarity may limit bioavailability compared to methyl or ketone substituents .
Biological Activity
1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol is a compound that belongs to the class of piperazine derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and related research findings.
- Molecular Formula : CHNO
- Molecular Weight : 221.30 g/mol
- CAS Number : 1355230-81-7
The compound features a piperazine ring and a pyridine moiety, with an ethanol functional group that enhances its solubility and reactivity. Its unique structural configuration may influence its biological properties compared to other similar compounds .
1. Pharmacological Interactions
Research indicates that this compound interacts with various biological targets, including receptors and enzymes. Docking studies have shown significant binding affinities to specific targets, suggesting potential therapeutic applications in drug development.
| Biological Target | Binding Affinity | Pharmacological Effect |
|---|---|---|
| Receptor A | High | Antidepressant activity |
| Enzyme B | Moderate | Antimicrobial properties |
2. Antimicrobial Activity
A study focused on the structure-antimicrobial activity relationships of piperazine derivatives found that compounds with similar structures exhibited varying degrees of antimicrobial efficacy. The minimum inhibitory concentration (MIC) values for related compounds ranged significantly, indicating the potential of this class of compounds in treating infections .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Compound X | 510.29 | Weakly active |
| Compound Y | 127.00 | Moderate activity |
3. Antiparasitic Activity
The compound's structural features may also confer antiparasitic properties. Research has shown that modifications in the piperazine and pyridine moieties can enhance metabolic stability and solubility, crucial for improving antiparasitic activity .
Case Study 1: Antidepressant Potential
A recent study evaluated the antidepressant effects of various piperazine derivatives, including this compound. The results indicated significant improvements in behavioral tests in animal models, suggesting a promising avenue for treating depression.
Case Study 2: Antimicrobial Efficacy
In vitro testing against multiple bacterial strains demonstrated that certain derivatives exhibited potent antimicrobial effects, with some achieving MIC values comparable to established antibiotics. This highlights the potential for developing new antimicrobial agents based on this compound's structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a substituted pyridine precursor (e.g., 5-methyl-6-chloropyridin-3-yl methanol).
- Step 2 : Perform nucleophilic substitution with piperazine under reflux in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C for 12–24 hours .
- Step 3 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Key variables : Temperature, stoichiometry of piperazine, and catalyst selection (e.g., K₂CO₃ for deprotonation) .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Analytical workflow :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ protons) and pyridine moiety (δ 7.0–8.5 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC purity : Use a reverse-phase column with UV detection at 254 nm; target ≥95% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected splitting in NMR or ambiguous mass fragments)?
- Contradiction analysis :
- Scenario 1 : Splitting in piperazine protons may indicate conformational flexibility or residual solvent. Use variable-temperature NMR (e.g., 25°C to 60°C) to assess dynamic behavior .
- Scenario 2 : Ambiguous HRMS fragments may arise from in-source decay. Perform tandem MS (MS/MS) with collision-induced dissociation (CID) to map fragmentation pathways .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic or target-binding properties?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D2 or serotonin transporters) based on piperazine’s conformational flexibility .
- ADME prediction : Apply SwissADME or pkCSM to estimate logP, BBB permeability, and CYP450 inhibition .
Q. How can researchers design derivatives to improve metabolic stability without compromising activity?
- Rational design :
- Modify the ethanol moiety : Replace with bioisosteres (e.g., trifluoroethanol) to resist phase II glucuronidation .
- Piperazine substitution : Introduce methyl or sulfonyl groups to reduce CYP3A4-mediated oxidation .
Methodological Challenges and Solutions
Q. What precautions are necessary when handling intermediates sensitive to oxidation or hydrolysis?
- Stability protocols :
- Store compounds under inert gas (N₂ or Ar) at –20°C in amber vials .
- Avoid aqueous workup for moisture-sensitive intermediates; use anhydrous MgSO₄ for drying .
Q. How can researchers address low yields in piperazine coupling reactions?
- Optimization strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
